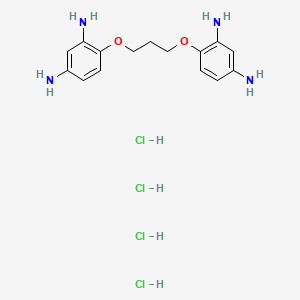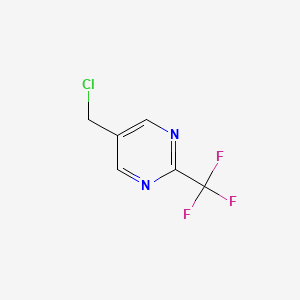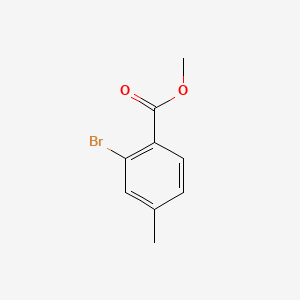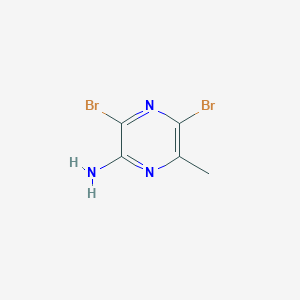
1,3-ビス(2,4-ジアミノフェノキシ)プロパン テトラヒドロクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride is a chemical compound with the molecular formula C15H24Cl4N4O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2,4-diaminophenoxy groups attached to a propane backbone, and it is typically found in its tetrahydrochloride salt form .
科学的研究の応用
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, coatings, and polymers
作用機序
Target of Action
1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride is primarily used as a precursor for hair colors . It reacts with primary intermediates to form the final dye-stuff .
Mode of Action
The compound interacts with its targets through a process of oxidation. This reaction can be accelerated by the addition of an oxidizing agent such as hydrogen peroxide, but it can also be achieved by air oxidation .
Biochemical Pathways
The biochemical pathways affected by 1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride are primarily related to the process of hair coloring. The compound reacts with primary intermediates in the hair to form the final dye-stuff .
Pharmacokinetics
The pharmacokinetics of 1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride are such that the final concentration on the head can be up to 1.8% (calculated as tetrahydrochloride salt, corresponding to 1.2% of the free base) . The exposure is terminated thirty minutes after application of the mixture to the hair by shampooing and thoroughly rinsing with water .
Result of Action
The result of the action of 1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride is the formation of a final dye-stuff that colors the hair. The compound’s interaction with primary intermediates in the hair leads to this coloring effect .
Action Environment
The action of 1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride can be influenced by environmental factors. For instance, the presence of an oxidizing agent can accelerate the reaction process . Additionally, the compound’s action, efficacy, and stability can be affected by the conditions under which it is stored and used. For example, the compound’s recovery was found to be > 115% in one sample (formulation A with H2O2) and < 85% in one sample (formulation B, without H2O2) .
準備方法
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride is generally synthesized through a chemical reaction between 2,4-diaminophenol and 1,3-dichloropropane under appropriate conditions. The reaction involves the formation of an ether linkage between the phenoxy groups and the propane backbone. The final product is obtained by treating the intermediate with hydrochloric acid to form the tetrahydrochloride salt .
Synthetic Route:
Starting Materials: 2,4-diaminophenol and 1,3-dichloropropane.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Formation of Intermediate: The intermediate compound is formed through the nucleophilic substitution reaction.
Final Product: The intermediate is treated with hydrochloric acid to yield 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride.
化学反応の分析
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The phenoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated phenoxy derivatives.
類似化合物との比較
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride can be compared with other similar compounds, such as:
1,3-Bis(2,4-diaminophenoxy)propane hydrochloride: Similar structure but different salt form.
4,4’-[1,3-Propandiylbis(oxy)]di(1,3-benzenediamine) hydrochloride: Similar backbone but different functional groups.
1,3-Bis(2,4-diaminophenoxy)propane: Free base form without hydrochloride.
Uniqueness:
- The tetrahydrochloride form of 1,3-Bis(2,4-diaminophenoxy)propane provides enhanced solubility and stability compared to its free base form.
- Its unique structure allows for specific interactions with biological molecules, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
74918-21-1 |
|---|---|
分子式 |
C15H21ClN4O2 |
分子量 |
324.80 g/mol |
IUPAC名 |
4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;/h2-5,8-9H,1,6-7,16-19H2;1H |
InChIキー |
PYPNWPPZTSKNST-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl.Cl.Cl.Cl |
正規SMILES |
C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl |
Key on ui other cas no. |
74918-21-1 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B1358029.png)







